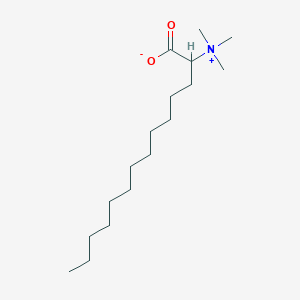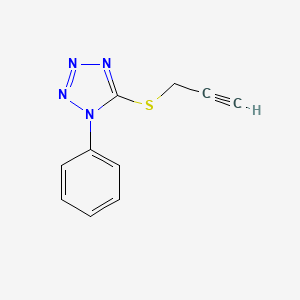
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is a chemical compound with the molecular formula C14H17N7 It is known for its unique structure, which includes a pyridine ring substituted with three cyano groups and an amino group, as well as a diethylaminoethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- typically involves multi-step organic reactions. One common method involves the reaction of 2,6-diaminopyridine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-amino-6-(2-(diethylamino)ethylamino)pyridine, which is then subjected to further reactions to introduce the cyano groups at the 3, 4, and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-4,6-dimethyl-pyridine-3-carbonitrile
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and diethylaminoethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
102206-77-9 |
|---|---|
Molekularformel |
C14H17N7 |
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
2-amino-6-[2-(diethylamino)ethylamino]pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C14H17N7/c1-3-21(4-2)6-5-19-14-12(9-17)10(7-15)11(8-16)13(18)20-14/h3-6H2,1-2H3,(H3,18,19,20) |
InChI-Schlüssel |
VJGHTKIODVOMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)













